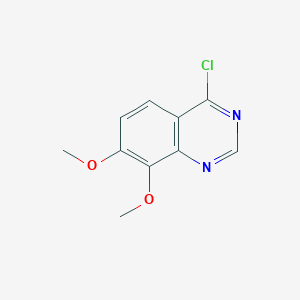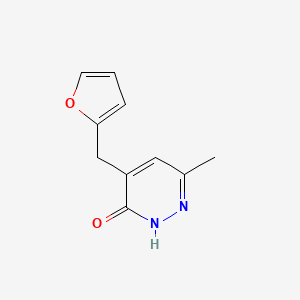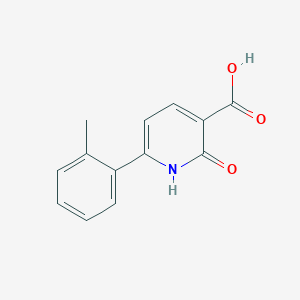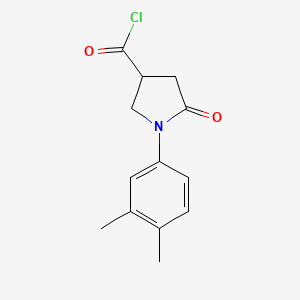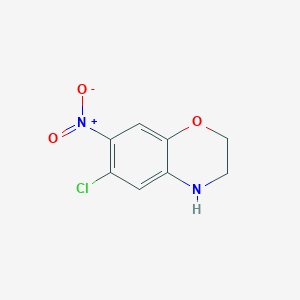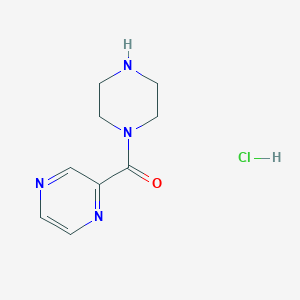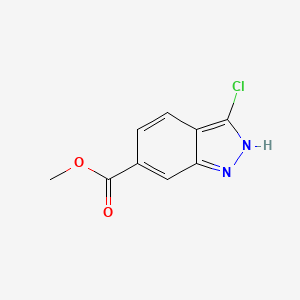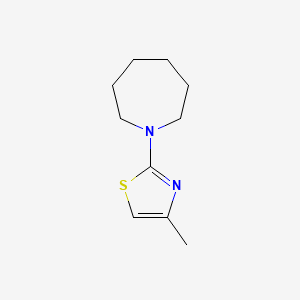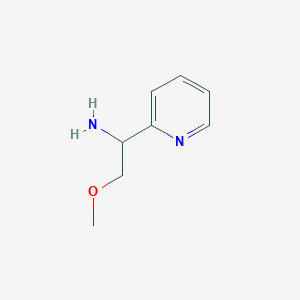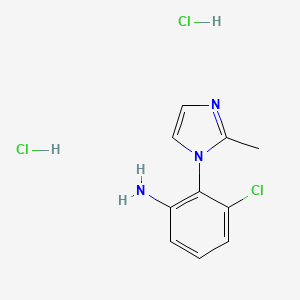
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride
Overview
Description
Synthesis Analysis
The synthetic route for this compound involves the chlorination of 2-(2-methyl-1H-imidazol-1-yl)aniline . The chlorination process introduces the chlorine atom at the 3-position of the aniline ring. The dihydrochloride salt formation occurs subsequently. Detailed synthetic procedures and optimization studies are documented in relevant literature .
Molecular Structure Analysis
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis. Notably, it may serve as a building block for more complex molecules .
Scientific Research Applications
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and structural properties of novel compounds, including those derived from aniline and imidazole, reveals a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. For instance, the reaction of chloral with substituted anilines leading to the formation of various compounds showcases the versatility of aniline derivatives in chemical reactions, potentially indicating areas where our compound of interest could play a role (Issac & Tierney, 1996).
Pharmacological Applications
The pharmacological applications of imidazole derivatives, including their role in the synthesis of antimicrobial and anticancer agents, highlight the potential medical relevance of compounds similar to "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride." Studies on compounds like DuP 753, a selective and competitive inhibition of the pressor response to angiotensin II, suggest possible areas of therapeutic application for related compounds (Wong et al., 1991).
Chemical and Biological Activities
Investigations into the chemical and biological activities of imidazole and benzimidazole derivatives reveal a broad spectrum of potential applications, ranging from anticancer properties to antimicrobial activities. These studies provide a foundation for understanding how "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride" might be applied in similar contexts (Iradyan et al., 2009).
Environmental and Industrial Applications
The review of ionic liquids with imidazole derivatives for electrochemical surface finishing and energy storage technology suggests potential industrial and environmental applications for related compounds. This indicates areas where "3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride" could contribute, especially in processes requiring specific chemical functionalities or properties (Tsuda et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-(2-methylimidazol-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12;;/h2-6H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOSZOAOENZKMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=CC=C2Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(2-methyl-1H-imidazol-1-yl)aniline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



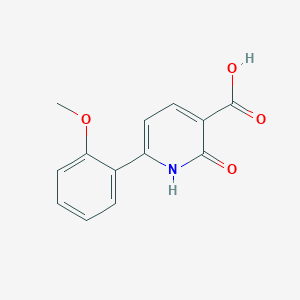
![2,7-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1451992.png)

